molecular formula C4H8O4S B171789 Oxetan-3-yl methanesulfonate CAS No. 148430-81-3

Oxetan-3-yl methanesulfonate

Cat. No. B171789
CAS RN: 148430-81-3
M. Wt: 152.17 g/mol
InChI Key: ZLYYZGDBMXPXOA-UHFFFAOYSA-N
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Description

Oxetan-3-yl methanesulfonate is a chemical compound with the molecular formula C4H8O4S . It has a molecular weight of 152.17 . The compound appears as a colorless or white to yellow liquid or low melting solid .


Molecular Structure Analysis

The InChI code for Oxetan-3-yl methanesulfonate is 1S/C4H8O4S/c1-9(5,6)8-4-2-7-3-4/h4H,2-3H2,1H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

Oxetan-3-yl methanesulfonate has a predicted density of 1.38±0.1g/ml and a predicted boiling point of 308.9±31.0℃ . It is stored at refrigerator temperatures .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Oxetanes have garnered significant interest in medicinal chemistry due to their unique three-membered ring structure. Researchers have explored their potential as building blocks for drug design. Notably, the oxetane motif can be accessed through epoxide opening with trimethyloxosulfonium ylide, leading to various derivatives . Further studies have investigated oxetanes as kinase inhibitors, aiming to modulate kinase activity for therapeutic purposes .

Chemical Synthesis and Functionalization

Oxetanes serve as versatile intermediates in organic synthesis. Their reactivity allows for functionalization at the ring carbon, enabling the creation of diverse compounds. Researchers have expanded the scope of oxetanes by incorporating alkyl substituents, which can be further manipulated to access a range of derivatives . For instance, bromination and epoxidation reactions have been successfully applied to vinyl oxetane derivatives.

Agrochemicals and Crop Protection

Oxetanes have been explored as building blocks for designing agrochemicals. Their structural diversity allows for tailoring properties relevant to pest control, herbicides, and fungicides. Researchers continue to investigate oxetane-based compounds for sustainable agriculture.

Safety and Hazards

The safety information for Oxetan-3-yl methanesulfonate includes several hazard statements: H302, H315, H319, H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statement P261 advises avoiding breathing dust/fume/gas/mist/vapors/spray .

Mechanism of Action

Target of Action

Oxetan-3-yl methanesulfonate is a chemical compound that is used in various chemical reactions. It is known to be used in the formation of oxetane motifs, which are commonly found in various pharmaceutical compounds .

Mode of Action

The mode of action of Oxetan-3-yl methanesulfonate involves its interaction with other compounds in chemical reactions. For instance, it has been demonstrated that the oxetane motif could be accessed from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening . This suggests that Oxetan-3-yl methanesulfonate may act as a reagent in these reactions, facilitating the formation of oxetane rings.

Biochemical Pathways

The biochemical pathways affected by Oxetan-3-yl methanesulfonate are primarily related to its role in the synthesis of oxetane-containing compounds. It is involved in the formation of oxetane rings through epoxide opening with trimethyloxosulfonium ylide . The oxetane rings formed are then incorporated into various compounds, affecting their overall structure and properties .

Pharmacokinetics

It is known that oxetane-containing compounds are more metabolically stable and lipophilicity neutral , which may suggest similar properties for Oxetan-3-yl methanesulfonate.

Result of Action

The result of Oxetan-3-yl methanesulfonate’s action is the formation of oxetane rings, which are then incorporated into various compounds . These oxetane-containing compounds have been employed to improve drugs’ physiochemical properties . For example, three FDA-approved oxetane-containing drugs, taxol and its two semisynthetic brethrens, docetaxel and cabazitaxel, are chemotherapies for treating cancer .

Action Environment

The action of Oxetan-3-yl methanesulfonate can be influenced by various environmental factors. For instance, the formation of the oxetane ring from an epoxide required moderate heating . Furthermore, the compound should be stored at 2-8°C in an inert atmosphere for optimal stability .

properties

IUPAC Name

oxetan-3-yl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O4S/c1-9(5,6)8-4-2-7-3-4/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLYYZGDBMXPXOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1COC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90617722
Record name Oxetan-3-yl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90617722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

148430-81-3
Record name Oxetan-3-yl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90617722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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